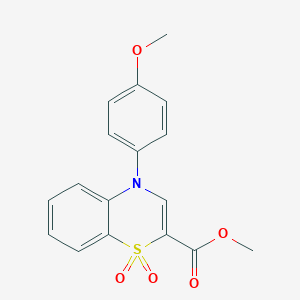

methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-13-9-7-12(8-10-13)18-11-16(17(19)23-2)24(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBAFLWKSUSFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15NO4S

- Molecular Weight : 329.4 g/mol

- CAS Number : 1325307-50-3

The compound features a benzothiazine core with a methoxy group that may influence its biological interactions.

Biological Activity Overview

Research indicates that methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest the compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, disrupting metabolic processes.

- Receptor Modulation : The compound could bind to receptors and alter signaling pathways, influencing cell behavior.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Variants of this compound have been synthesized to enhance its biological activity or reduce toxicity. For example, derivatives with different substituents on the benzothiazine ring have shown improved potency against specific targets.

Comparison with Similar Compounds

Structural Isomers and Benzothiazine Core Variations

The 1,4-benzothiazine core distinguishes this compound from the more widely studied 1,2-benzothiazines (Table 1).

Table 1: Core Structure and Substituent Comparison

Key observations :

- 1,4-Benzothiazines (e.g., Compound 6c) show antibacterial activity, while 1,2-benzothiazines (e.g., 3-benzoyl derivatives) are linked to anti-inflammatory effects .

- Substituent position (e.g., 3- vs.

Crystallographic and Conformational Analysis

The 1,4-benzothiazine core likely adopts a different conformation compared to the half-chair distortion common in 1,2-benzothiazines (Table 2).

Table 2: Crystallographic Features of Selected Analogs

Key observations :

Q & A

Basic: What are the established synthetic routes for methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and its derivatives?

Methodological Answer:

The synthesis typically involves:

- Alkylation of hydroxyl precursors : Reacting methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with alkylating agents (e.g., ethyl iodide) under reflux in acetonitrile with anhydrous K₂CO₃, achieving ~77.8% yield .

- Microwave-assisted condensation : Derivatives like carbohydrazides are synthesized by reacting ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with substituted benzohydrazides under microwave irradiation in ethanol, enabling faster reaction times and improved efficiency .

- Gabriel-Coleman rearrangement : Ring expansion of 1,2-benzisothiazole precursors using ultrasonic waves or conventional heating to form the benzothiazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.